molecular formula C25H25NO7 B3507458 [2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE

[2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE

Cat. No.: B3507458
M. Wt: 451.5 g/mol
InChI Key: CFZVNMQMBKZZLO-UHFFFAOYSA-N
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Description

[2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE is an organic compound with a complex structure that includes multiple methoxy groups and benzamido functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE typically involves esterification and amidation reactions. One common method is the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the amidation of the resulting methyl 3,4-dimethoxybenzoate with 2-aminophenol under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme-substrate interactions or as a ligand in receptor binding studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules with specific biological activities .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The methoxy groups and benzamido functionalities allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE lies in its combination of methoxy groups and benzamido functionalities. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

[2-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO7/c1-29-20-11-9-16(13-22(20)31-3)24(27)26-19-8-6-5-7-18(19)15-33-25(28)17-10-12-21(30-2)23(14-17)32-4/h5-14H,15H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZVNMQMBKZZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2COC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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